2-bromo-3-(ethylamino)-N-methylbenzamide
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Overview
Description
2-Bromo-3-(ethylamino)-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position, an ethylamino group at the third position, and an N-methyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(ethylamino)-N-methylbenzamide typically involves a multi-step process. One common method starts with the bromination of 3-(ethylamino)-N-methylbenzamide. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination step can be optimized by controlling the flow rates, temperature, and concentration of reactants. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(ethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidative reactions can lead to the formation of different functional groups on the benzamide core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzamides with different functional groups replacing the bromine atom.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Various oxidized benzamide derivatives can be formed depending on the reaction conditions.
Scientific Research Applications
2-Bromo-3-(ethylamino)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-(ethylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the ethylamino group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access. Additionally, the N-methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(methylamino)-N-methylbenzamide
- 2-Bromo-3-(ethylamino)-N-ethylbenzamide
- 2-Chloro-3-(ethylamino)-N-methylbenzamide
Uniqueness
2-Bromo-3-(ethylamino)-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the second position and the ethylamino group at the third position allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1864294-23-4 |
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Molecular Formula |
C10H13BrN2O |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-3-(ethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13-8-6-4-5-7(9(8)11)10(14)12-2/h4-6,13H,3H2,1-2H3,(H,12,14) |
InChI Key |
QVEBORMANBWTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1Br)C(=O)NC |
Purity |
0 |
Origin of Product |
United States |
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